1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 2098012-15-6
VCID: VC3149154
InChI: InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15)
SMILES: C1CC1CN2C=CN3C2=C(C=N3)C(=O)N
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

CAS No.: 2098012-15-6

Cat. No.: VC3149154

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide - 2098012-15-6

Specification

CAS No. 2098012-15-6
Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide
Standard InChI InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15)
Standard InChI Key DLIYMCSTZOKYOH-UHFFFAOYSA-N
SMILES C1CC1CN2C=CN3C2=C(C=N3)C(=O)N
Canonical SMILES C1CC1CN2C=CN3C2=C(C=N3)C(=O)N

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure and Nomenclature

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide features a fused heterocyclic system comprising an imidazole ring fused with a pyrazole ring. The compound contains a cyclopropylmethyl group attached to the nitrogen at position 1 and a carboxamide functional group at position 7. This molecular architecture provides the compound with distinctive chemical properties and reactivity profiles that differentiate it from other heterocyclic compounds .

The IUPAC nomenclature of this compound follows standard conventions for heterocyclic systems, with the "imidazo[1,2-b]pyrazole" portion denoting the core bicyclic structure. The numerical designations indicate the positions of substituents, with "1-" referring to the position of the cyclopropylmethyl group and "7-" indicating the position of the carboxamide functionality. This systematic naming approach ensures clear identification and differentiation from structurally similar compounds .

Physicochemical Properties

While specific physicochemical data for 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is limited in the available literature, inferences can be drawn from closely related compounds. The molecular properties of this compound can be estimated by examining the similar 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, which has a molecular weight of 218.26 g/mol . The 1-(cyclopropylmethyl) analog would likely have a slightly different molecular weight due to the structural variation, but would share many physicochemical characteristics.

The compound is expected to possess moderate solubility in common organic solvents due to its heterocyclic nature and the presence of the carboxamide group, which can engage in hydrogen bonding. The cyclopropylmethyl substituent likely contributes to enhanced lipophilicity, potentially affecting the compound's membrane permeability and pharmacokinetic properties .

Synthetic Approaches

Purification and Characterization

After synthesis, compounds in this class typically undergo purification using column chromatography with appropriate solvent systems, such as methanol/dichloromethane mixtures. Characterization methods commonly employed include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final product .

The synthesis of related heterocyclic compounds often involves filtration of reaction mixtures, concentration under reduced pressure, and purification steps to isolate the target compound with high purity. These methodologies would likely be applicable to the synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide as well .

Biological Activities and Mechanisms of Action

Cellular Effects and Signaling Pathways

Research on imidazo[1,2-b]pyrazole-7-carboxamide derivatives has revealed significant effects on cellular signaling pathways. These compounds have been shown to induce ERK phosphorylation as an early survival response in treated cells, followed by increases in Bcl-xl bright and pAkt bright cell populations. The induction of Vav1 and the AP-1 complex (comprising FOS, JUN, JUNB, and JUND) has been observed on a concentration and time-dependent manner, suggesting potential roles in cellular differentiation pathways .

Investigation of an imidazo[1,2-b]pyrazole-7-carboxamide derivative on HL-60 cells demonstrated effects consistent with granulocytic differentiation. Treated cells maintained a non-adherent phenotype, exhibited decreased expression of CD33, and showed increased granularity, CD11b expression, and myeloperoxidase (MPO) activity. These cellular changes represent hallmarks of myeloid differentiation and suggest potential applications in treating disorders characterized by impaired myeloid maturation .

Structure-Activity Relationships

Comparative Analysis of Structural Analogs

The biological activity of imidazo[1,2-b]pyrazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic scaffold. A comparative analysis of structurally similar compounds provides valuable insights into the structure-activity relationships (SAR) within this class. The table below highlights key structural analogs and their reported biological activities:

CompoundKey Structural FeaturesReported Biological Activities
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamideCyclopropylmethyl at N1, carboxamide at C7Potential differentiation-inducing and cytotoxic effects
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideCyclopentyl at N1, carboxamide at C7Similar to cyclopropylmethyl analog but with potentially different pharmacokinetics
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamideCyclopropylmethyl at N1, carboxamide at C6Anti-inflammatory and potential anticancer activity
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrileCyclopropylmethyl at N1, nitrile at C7Different biological profile due to nitrile vs. carboxamide group

This comparison reveals that the position of the carboxamide group (C6 vs. C7) and the nature of the N1 substituent (cyclopropylmethyl vs. cyclopentyl) can significantly impact the biological activity profiles of these compounds .

Key Structural Determinants of Activity

Several structural features appear to be critical for the biological activity of imidazo[1,2-b]pyrazole derivatives:

  • The imidazo[1,2-b]pyrazole core scaffold provides a rigid framework that can interact with biological targets in a specific manner.

  • The cyclopropylmethyl group at N1 may enhance pharmacokinetic properties, including solubility, metabolic stability, and blood-brain barrier penetration.

  • The carboxamide functionality at C7 likely serves as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins.

  • The specific positioning of substituents on the heterocyclic scaffold appears to be crucial for optimal biological activity, as evidenced by the differences between 6- and 7-substituted analogs .

Understanding these structure-activity relationships is essential for the rational design of more potent and selective derivatives within this compound class for specific therapeutic applications.

Molecular Interactions and Target Binding

Binding Mode Predictions

Based on structural features, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide likely interacts with its biological targets through multiple binding interactions:

  • The planar imidazo[1,2-b]pyrazole scaffold may engage in π-π stacking interactions with aromatic residues in target proteins.

  • The carboxamide group can form hydrogen bonds with polar amino acid residues or backbone atoms in protein targets.

  • The cyclopropylmethyl group may occupy hydrophobic pockets within target proteins, contributing to binding affinity and selectivity.

These binding interactions collectively determine the compound's affinity for specific targets and its resulting biological effects. Computational modeling and experimental binding studies would be valuable for confirming these predictions and elucidating the precise molecular mechanisms underlying the compound's activity .

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